2-Propyl-4-(3,4,5-trimethoxybenzoyl)morpholine
Description
Properties
CAS No. |
64039-17-4 |
|---|---|
Molecular Formula |
C17H25NO5 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(2-propylmorpholin-4-yl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H25NO5/c1-5-6-13-11-18(7-8-23-13)17(19)12-9-14(20-2)16(22-4)15(10-12)21-3/h9-10,13H,5-8,11H2,1-4H3 |
InChI Key |
WNGGYWHPKIGMDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CN(CCO1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the acylation of a substituted morpholine (in this case, 2-propylmorpholine) with 3,4,5-trimethoxybenzoyl chloride or related activated derivatives of 3,4,5-trimethoxybenzoic acid. The reaction proceeds via nucleophilic attack of the morpholine nitrogen on the acid chloride, forming the corresponding amide.
Key points in the synthesis include:
- Use of anhydrous solvents such as benzene or toluene.
- Cooling during addition to control reaction exotherm.
- Use of acid scavengers such as triethylamine or the morpholine itself to neutralize the hydrochloric acid formed.
- Refluxing the reaction mixture for several hours to ensure completion.
- Workup involving washing with dilute acid, sodium bicarbonate, and water.
- Purification by crystallization from alcohol or water.
Detailed Preparation Procedure
The following procedure is adapted and generalized from the patent US3086976A, which describes the preparation of various trimethoxybenzoyl morpholine derivatives including the 2-propyl substituted compound:
| Step | Reagents and Conditions | Details |
|---|---|---|
| 1. Preparation of 3,4,5-trimethoxybenzoyl chloride | React 3,4,5-trimethoxybenzoic acid with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux to form acid chloride | Acid chloride is usually distilled or used directly in solution |
| 2. Acylation reaction | Dissolve 3,4,5-trimethoxybenzoyl chloride (e.g., 23.1 g) in anhydrous benzene (120 ml) | Use dry conditions to avoid hydrolysis |
| 3. Addition of 2-propylmorpholine | Add 11 ml of 2-propylmorpholine dropwise under ice-cooling (0 °C) | Control temperature to avoid side reactions |
| 4. Addition of triethylamine | Add 17 ml triethylamine dropwise as acid scavenger | Neutralizes HCl formed |
| 5. Reflux | Boil the mixture under reflux for 3 hours | Ensures reaction completion |
| 6. Workup | Filter off precipitated triethylammonium chloride, wash organic layer with dilute hydrochloric acid, then sodium bicarbonate solution, and dry over anhydrous potassium carbonate | Removes impurities and residual acid/base |
| 7. Evaporation and crystallization | Evaporate solvent under reduced pressure, recrystallize residue from diluted alcohol | Obtain purified this compound |
- Yield: Approximately 50-60% after recrystallization.
- Melting Point: Typically around 115-117 °C.
- Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and benzene.
Alternative Preparation via Direct Acid-Morpholine Reaction
Another method involves the direct reaction of 3,4,5-trimethoxybenzoic acid with morpholine in the presence of phosphorus pentachloride (PCl5) to form the amide in situ:
- Mix 3,4,5-trimethoxybenzoic acid, morpholine, and PCl5 in anhydrous toluene.
- Reflux for 4 hours.
- Remove solvent under vacuum.
- Triturate residue with 10% sodium carbonate solution to precipitate the amide.
- Filter and recrystallize from water.
This method avoids isolation of the acid chloride but requires careful handling of PCl5 and may give comparable yields.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Anhydrous benzene or toluene | Dry solvents prevent hydrolysis of acid chloride |
| Temperature | 0 °C during addition; reflux for 2-4 h | Cooling controls exotherm; reflux ensures reaction completion |
| Acid Scavenger | Triethylamine or excess morpholine | Neutralizes HCl byproduct |
| Workup | Washing with dilute acid and bicarbonate | Removes inorganic salts and residual reagents |
| Purification | Recrystallization from ethanol or water | Improves purity and yield |
Summary Table of Preparation Examples from Patent US3086976A
| Example | Acid Derivative | Morpholine Derivative | Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 3,4,5-trimethoxybenzoyl chloride | Morpholine | Benzene | 2 hours reflux | ~60 | 120-122 | Standard method |
| 2 | 2,3,4-trimethoxybenzoyl chloride | Morpholine | Benzene | 2 hours reflux | 70 | 84-86 | Similar procedure |
| 3 | 2,4,5-trimethoxybenzoyl chloride | Morpholine | Benzene | Overnight RT | 70 | 91-92 | Precipitation of morpholine hydrochloride |
| 4 | 3,4,5-trimethoxybenzoic acid + PCl5 | Morpholine | Toluene | 4 hours reflux | ~60 | 120-122 | Direct acid to amide conversion |
| 5 | 3,4,5-trimethoxybenzoyl chloride | 2-methylmorpholine | Benzene | 3 hours reflux | ~54 | 115-117 | Substituted morpholine derivative |
Additional Notes on Preparation
- The reaction is sensitive to moisture; anhydrous conditions are essential.
- The acid chloride is the preferred acylating agent due to its high reactivity.
- The use of triethylamine or morpholine as acid scavenger improves yield and purity.
- The product is slightly soluble in water, facilitating purification by recrystallization.
- Distillation under reduced pressure can be used for purification in some cases.
Chemical Reactions Analysis
2-Propyl-4-(3,4,5-trimethoxybenzoyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the benzoyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the morpholine nitrogen or the benzoyl carbon, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature .
Scientific Research Applications
Potential Applications
2-Propyl-4-(3,4,5-trimethoxybenzoyl)morpholine has potential applications in pharmaceutical development due to its biological activity profile, which may allow it to serve as a lead compound. Research indicates that similar compounds exhibit significant biological activities, including anti-inflammatory and anticancer properties. The trimethoxybenzoyl group is known for enhancing pharmacological effects because of its ability to interact with various biological targets. Studies have shown that morpholine derivatives can influence neurotransmitter systems and act as potential inhibitors for specific enzymes involved in disease pathways.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways or receptors linked to neurotransmission, which is crucial for understanding its therapeutic potential and mechanisms of action.
Anticancer Agents
Structural modification of the 3,4,5-trimethoxyphenyl group in compounds similar to this compound has led to improved anticancer activity . For example, Bai et al. reported on 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-( compounds . A series of new imidazopyridine-triazole conjugates were reported as potential tubulin polymerization inhibitors and were screened against A549, DU-145, HCT116, and MDA-MB 231 cancer cell lines . Compounds 14 and 15 displayed IC50 values of 0.51 and 0.63 µM against the A549 cell line, respectively, and exhibited the greatest potency against the four cancer cell lines overall . At a concentration of 3 µM, compounds 14 and 15 inhibited tubulin polymerization in a fluorescence-based assay by 59% and 56%, respectively, while the standard compound nocodazole displayed 55% inhibition . At 1 µM concentrations, compounds 14 and 15 also caused a dramatic increase in the percentage of A549 cells in the G2/M phase . Molecules bearing an unsubstituted phenyl ring at the C2 position of the imidazopyridine system generally displayed the greatest potency .
P-gp Modulators
This compound can be found in P-gp modulators . One such compound, ( S)- N-(2-benzoylphenyl)-2-(2-methyl-1-(3,4,5-trimethoxybenzamido)propyl)thiazole-4-carboxamide (TTT-28; 1 ), features 3,4,5-trimethoxybenzoyl and 2-aminobenzophenone moieties at the N- and C-termini, respectively, of the ( S)-valine-derived thiazole scaffold . Compound 1 increased intracellular paclitaxel concentration in SW620/Ad300 drug-resistant cell lines and demonstrated a significant reversal of resistance to paclitaxel, doxorubicin, and vincristine at a concentration of 10 μ .
Structural Analogs
Several compounds share structural characteristics with this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Methyl-4-(3,4,5-trimethoxybenzoyl)morpholine | Contains a methyl group instead of propyl | May exhibit different solubility and biological activity profiles |
| N-(3,4-dimethoxybenzoyl)morpholine | Lacks one methoxy group | Potentially less potent than trimethoxy derivatives |
| 2-Ethyl-4-(3-methoxybenzoyl)morpholine | Contains only one methoxy group | Simplified structure may lead to different pharmacodynamics |
Mechanism of Action
The mechanism of action of 2-Propyl-4-(3,4,5-trimethoxybenzoyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxybenzoyl group can mimic natural substrates or inhibitors, allowing the compound to bind to active sites and modulate biological activity. The propyl chain and morpholine ring contribute to the overall binding affinity and specificity .
Comparison with Similar Compounds
Structural Differences :
- 2-Propyl-4-(3,4,5-trimethoxybenzoyl)morpholine retains the 3,4,5-trimethoxybenzoyl group (critical for binding to fungal enzymes) but introduces a propyl-substituted morpholine ring, enhancing lipophilicity and bioavailability compared to non-alkylated analogs.
- Flumorph and dimethomorph feature halogenated aromatic groups, which improve resistance to metabolic degradation but may reduce broad-spectrum efficacy .
Antifungal Activity and Structure-Activity Relationships (SAR)
Evidence from antifungal assays against nine phytopathogenic fungi highlights the compound’s superior performance:
- Broad-Spectrum Activity : Compounds 3b and 3c (structural analogs of this compound) demonstrated higher activity than flumorph and dimethomorph, particularly against Phytophthora infestans and Botrytis cinerea .
- Role of the Trimethoxybenzene Ring : The 3,4,5-trimethoxybenzoyl moiety is essential for fungicidal activity, likely due to its interaction with fungal cytochrome P450 enzymes or sterol biosynthesis pathways. Removal of this group (e.g., in compounds 1d and 1e ) resulted in reduced efficacy .
- Morpholine Substitution: The morpholine ring enhances systemic mobility and target binding. Propyl substitution at the 2-position (as in the compound) further optimizes steric compatibility with fungal membranes, explaining its improved activity over non-alkylated derivatives .
Biological Activity
2-Propyl-4-(3,4,5-trimethoxybenzoyl)morpholine is a morpholine derivative that has garnered attention due to its potential biological activities. Morpholine compounds are known for their diverse pharmacological properties, which include effects on central nervous system (CNS) disorders, cancer treatment, and modulation of various receptors and enzymes involved in disease processes. This article reviews the biological activity of this specific compound, supported by data from various studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a morpholine ring, which is significant in medicinal chemistry for its ability to interact with biological targets.
1. CNS Activity
Morpholine derivatives are often investigated for their ability to penetrate the blood-brain barrier and modulate neurotransmitter systems. Studies indicate that compounds similar to this compound exhibit significant activity against neurodegenerative diseases by interacting with receptors involved in mood disorders and pain management .
2. Anti-Cancer Properties
Research has shown that morpholine derivatives can enhance the efficacy of chemotherapeutic agents by reversing multidrug resistance (MDR) in cancer cells. For instance, a related compound demonstrated the ability to increase intracellular concentrations of paclitaxel in drug-resistant cell lines . The compound's activity was attributed to its selective inhibition of the P-glycoprotein (P-gp) efflux pump, which plays a critical role in drug resistance .
3. Enzyme Inhibition
The compound's structural features suggest potential interactions with enzymes involved in various metabolic pathways. Morpholine derivatives have been reported to inhibit enzymes such as BACE-1, which is crucial in Alzheimer’s disease pathology . This inhibition leads to reduced levels of toxic amyloid-beta peptides.
Case Study 1: Reversal of Drug Resistance
In vitro studies demonstrated that this compound could significantly reverse drug resistance in HEK293 cells overexpressing P-gp. The compound showed IC50 values indicating effective inhibition of P-gp activity at concentrations as low as 10 μM .
| Compound | IC50 (μM) | Effect |
|---|---|---|
| This compound | 10 | Reversal of paclitaxel resistance |
| Control (no treatment) | - | No effect |
Case Study 2: Neuroprotective Effects
A study focusing on the neuroprotective effects of morpholine derivatives found that compounds similar to this compound exhibited significant modulation of neuroinflammatory pathways. These effects were linked to improved outcomes in models of neurodegeneration .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the morpholine ring and the benzoyl moiety can significantly affect biological activity. For example:
- The presence of methoxy groups enhances lipophilicity and improves brain penetration.
- Variations in the propyl chain length can influence receptor binding affinity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
